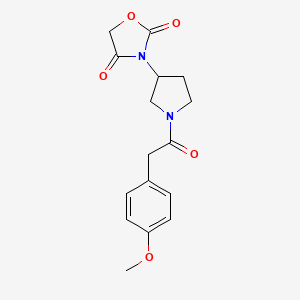
2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Phthalazinone Core: The phthalazinone core is typically synthesized through the condensation of phthalic anhydride with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or reduced heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound may influence cellular pathways, such as signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole.
Uniqueness
2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both oxadiazole and dimethoxyphenyl groups, along with the phthalazinone core, makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,4-dimethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-16-9-10-18(13-17(16)2)25-20-7-5-6-8-21(20)27(32)31(29-25)15-24-28-26(30-35-24)22-12-11-19(33-3)14-23(22)34-4/h5-14H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAOMFJBJOQRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one](/img/structure/B2392764.png)
![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)

![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)




![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392773.png)
![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2392774.png)

![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)
![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2392786.png)
